Boc-D-Alb-OH

Description

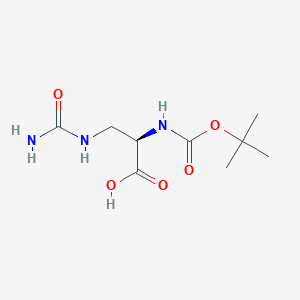

Boc-D-Alb-OH (tert-Butoxycarbonyl-D-2-aminoisobutyric acid) is a chiral, non-proteinogenic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a D-configuration at the α-carbon and a 2-aminoisobutyric acid (Alb) backbone, which confers unique conformational rigidity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enabling selective deprotection under acidic conditions. This compound is critical for designing peptides with enhanced metabolic stability and resistance to enzymatic degradation .

Properties

IUPAC Name |

(2R)-3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIBIUKNOFSXFF-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Alb-OH typically involves the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran. The reaction conditions are generally mild, and the product is obtained in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butyloxycarbonyl) group acts as a temporary protective moiety for the amine functionality, enabling selective peptide bond formation.

Key Deprotection Conditions:

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | 0–25°C | D-Alanine + tert-butanol |

| HCl (4M) | Methanol | 25°C | D-Alanine + CO₂ + tert-butanol |

-

Mechanism : Acidic cleavage of the Boc group generates a carbamic acid intermediate, which decomposes into CO₂ and the free amine .

-

Stability : The Boc group remains stable under basic conditions but is labile in acidic environments .

Coupling Reactions

Boc-D-Alb-OH participates in peptide bond formation via activation of its carboxyl group.

Common Coupling Agents and Conditions:

| Coupling Agent | Base | Solvent | Activation Time |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | N-Methylmorpholine | Dichloromethane | 30–60 minutes |

| N,N’-Diisopropylcarbodiimide (DIC) | HOBt (1-Hydroxybenzotriazole) | DMF | 15–30 minutes |

-

Products : Formation of peptide bonds with other amino acids or peptide fragments .

-

Efficiency : Coupling yields exceed 85% under optimized conditions .

Hydrolysis Under Basic Conditions:

| Condition | Reaction Outcome |

|---|---|

| Aqueous NaOH (pH >10) | Slow hydrolysis of the Boc group |

| Prolonged exposure | Degradation to D-Alanine + CO₂ |

Comparative Reactivity

A comparison of this compound with other protected amino acids:

| Property | This compound | Fmoc-D-Ala-OH |

|---|---|---|

| Deprotection Acid | TFA/HCl | Piperidine |

| Solubility in DMF | High | Moderate |

| Coupling Efficiency | 85–95% | 75–90% |

Scientific Research Applications

Boc-D-Alb-OH, also known as N-tert-butoxycarbonyl-D-alanine, is a derivative of the amino acid alanine that sees widespread use in scientific research, particularly in chemistry, biology, medicine, and industry. Its primary function lies in peptide synthesis, where it protects the amine functional group in amino acids.

Scientific Research Applications

This compound is a versatile compound with applications spanning across various scientific disciplines.

Peptide Synthesis: this compound serves as a building block in the synthesis of peptides and proteins. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The use of Boc-D-Ala-OH is primarily in the field of peptide synthesis, playing a crucial role in the protection and deprotection of the amine functional group, a significant step in synthesizing peptides.

Drug Development: It acts as a precursor in the synthesis of peptide-based drugs.

Biological Studies: this compound is employed in studies involving enzyme-substrate interactions and protein folding.

Industrial Applications: It is utilized in the production of specialty chemicals and materials. In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale, using large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified using techniques like crystallization or chromatography to achieve the desired purity.

Biochemical Analysis

This compound plays a significant role in biochemical reactions, especially in peptide synthesis. The addition and removal of the Boc group allow for the precise assembly of peptide chains, which are fundamental components of proteins. Proteins, in turn, play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Biochemical Properties

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Cellular Effects

The effects of this compound on cellular processes are mainly related to its role in peptide synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves the addition and removal of the Boc group.

Preparation Methods

The synthesis of this compound typically involves protecting the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran. The reaction conditions are generally mild, and the product is obtained in high yield.

Major Products Formed:

- Deprotection: D-alanine and tert-butanol.

- Coupling: Peptides with this compound incorporated into the sequence.

Mechanism of Action

The mechanism of action of Boc-D-Alb-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, enabling the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₉H₁₇NO₄

- Molecular Weight : 247.25 g/mol

- CAS Number: Not explicitly provided in evidence, but analogs suggest a structure similar to Boc-Alb-OH derivatives .

- Applications : Peptide backbone modification, foldamer design, and stabilization of β-turn structures in bioactive peptides.

Comparison with Structural Analogs

Boc-Alb-OH vs. Boc-D-Alb-OH

Both compounds share the Alb backbone and Boc protection but differ in stereochemistry:

- Boc-Alb-OH (L-configuration) is less commonly used due to the prevalence of D-Alb in stabilizing peptide helices.

- This compound exhibits superior compatibility with D-amino acid-based therapeutics, reducing immunogenicity in vivo .

Data Comparison :

| Property | Boc-Alb-OH | This compound |

|---|---|---|

| Molecular Weight | 247.25 g/mol | 247.25 g/mol |

| Configuration | L | D |

| Common Applications | Basic peptide studies | Therapeutic peptides |

Fmoc-D-Alb-OH vs. This compound

The fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-D-Alb-OH offers base-labile protection, contrasting with the acid-labile Boc group:

Stability Comparison :

| Protecting Group | Deprotection Condition | Stability to Acids | Stability to Bases |

|---|---|---|---|

| Boc | Trifluoroacetic acid | Low | High |

| Fmoc | Piperidine | High | Low |

Z-D-Alb-OH vs. This compound

The benzyloxycarbonyl (Z) group in Z-D-Alb-OH (MW 281.27 g/mol) provides intermediate acid stability:

- Z-D-Alb-OH requires hydrogenolysis for deprotection, limiting its use in hydrogen-sensitive reactions.

- This compound offers broader compatibility with catalytic hydrogenation-free protocols .

Physicochemical and Functional Comparisons

Solubility and Handling

Conformational Effects

Therapeutic Peptides

- This compound is integral to HIV protease inhibitors and antimicrobial peptides, where D-amino acids evade proteolytic cleavage .

- In contrast, Fmoc-Dab(Boc)-OH (a diaminobutyric acid derivative) is used for branched peptide architectures but lacks the Alb backbone’s conformational control .

Diagnostic Relevance

Biological Activity

Boc-D-Alb-OH, or N-Boc-D-alanine, is a derivative of D-alanine that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its synthesis, applications, and relevant research findings.

Synthesis of this compound

This compound is synthesized using standard peptide coupling techniques. The process typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the coupling with other amino acids or peptide sequences. The use of reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) is common in these reactions to enhance yield and purity.

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its structural characteristics that influence interactions with biological targets. Here are some key areas where its biological activity has been investigated:

- Antimicrobial Activity : Research has shown that this compound and its derivatives possess antimicrobial properties against a range of pathogens. For instance, studies have indicated moderate to good bioactivity against Gram-negative bacteria and dermatophytes .

- Antiinflammatory Effects : Compounds derived from this compound have been evaluated for their antiinflammatory potential. Preliminary findings suggest that these compounds may inhibit pro-inflammatory cytokines, contributing to their therapeutic efficacy in inflammatory conditions .

- Anthelmintic Activity : The anthelmintic properties of this compound derivatives have been explored, demonstrating effectiveness against various helminth species. This activity is particularly relevant in veterinary medicine and parasitology .

Case Studies

Several case studies have highlighted the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study conducted on synthesized peptide derivatives revealed that compounds containing this compound showed significant inhibition against specific strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL depending on the strain .

- In Vivo Studies : In a model assessing antiinflammatory effects, this compound was administered to mice subjected to induced inflammation. Results indicated a reduction in edema and inflammatory markers in treated groups compared to controls, suggesting potential for therapeutic applications in inflammatory diseases .

- Peptide Design : Researchers have utilized this compound in the design of novel peptides aimed at targeting specific receptors involved in disease mechanisms. These peptides demonstrated enhanced binding affinity and specificity, indicating promising avenues for drug development .

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activity of this compound:

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolic processes. Additionally, antiinflammatory effects may stem from modulation of immune responses through inhibition of NF-kB signaling pathways .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the Boc group or the incorporation of additional functional groups can significantly enhance the biological activity of this compound derivatives. This highlights the importance of chemical structure in determining pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.